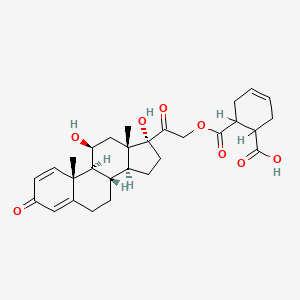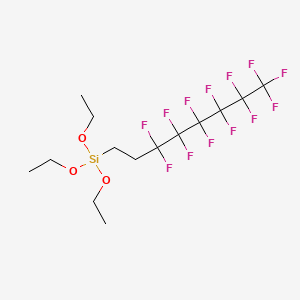
L-365260
概要
説明
L-365260 is a selective and potent non-peptide antagonist of the brain cholecystokinin receptor (CCK-B) and gastrin receptor. It has been widely studied for its potential therapeutic applications, particularly in enhancing morphine analgesia and preventing morphine tolerance .
準備方法
Synthetic Routes and Reaction Conditions
L-365260 is synthesized through a series of chemical reactions involving the formation of a benzodiazepine core. The synthesis typically starts with the preparation of N-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N’-(3-methylphenyl)-urea. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under desiccated conditions to maintain its stability .
化学反応の分析
Types of Reactions
L-365260 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of this compound .
科学的研究の応用
L-365260 has been extensively studied for its applications in various fields:
作用機序
L-365260 exerts its effects by selectively binding to and antagonizing the cholecystokinin receptor (CCK-B) and gastrin receptor. This interaction occurs in a stereoselective and competitive manner, inhibiting the normal function of these receptors. The compound enhances morphine analgesia by preventing the development of morphine tolerance, likely through its action on the central nervous system .
類似化合物との比較
Similar Compounds
YM-022: Another potent and selective CCK-B receptor antagonist.
RP-73870: Known for its high affinity for CCK-B receptors.
Spiroglumide: A non-peptide antagonist of the CCK-B receptor.
Itriglumide: Exhibits similar properties to L-365260 in terms of receptor selectivity.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency as a CCK-B receptor antagonist. Its ability to enhance morphine analgesia and prevent morphine tolerance makes it a unique and valuable compound in both research and therapeutic contexts .
特性
分子式 |
C24H22N4O2 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30) |
InChIキー |
KDFQABSFVYLGPM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
同義語 |
L 365,260 L 365260 L 365346 L-365260 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














